1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate
Overview
Description
Preparation Methods
The synthesis of 1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate involves several steps. One common synthetic route includes the reaction of 3-benzylpiperidine with tert-butyl chloroformate and ethyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or ethyl groups can be replaced by other substituents.
Scientific Research Applications
1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate can be compared with other piperidine derivatives such as:
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
3-Benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester: Another closely related compound with variations in ester groups.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-benzylpiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-5-24-17(22)20(14-16-10-7-6-8-11-16)12-9-13-21(15-20)18(23)25-19(2,3)4/h6-8,10-11H,5,9,12-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGGNYIHGLOCJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599281 | |
Record name | 1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170842-80-5 | |
Record name | 1-tert-Butyl 3-ethyl 3-benzylpiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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